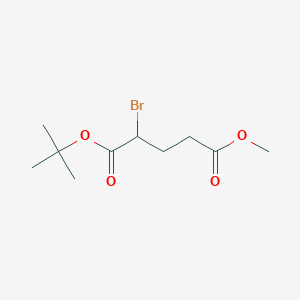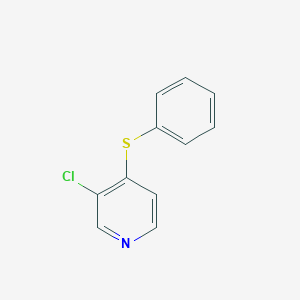
3-Chloro-4-(phenylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(phenylthio)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the third position and a phenylthio group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(phenylthio)pyridine typically involves the chlorination of 4-(phenylthio)pyridine. One common method includes the reaction of 4-(phenylthio)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-(phenylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the phenylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium) at temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) in solvents like dichloromethane at temperatures between 0-50°C.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in solvents like tetrahydrofuran at low temperatures (0-25°C).
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in dechlorinated or modified phenylthio derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-4-(phenylthio)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is utilized in the production of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(phenylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Chloropyridine: Similar structure but lacks the phenylthio group, leading to different reactivity and applications.
4-Phenylthiopyridine:
3-Chloro-4-(methylthio)pyridine: Contains a methylthio group instead of a phenylthio group, resulting in distinct properties and applications.
Uniqueness: 3-Chloro-4-(phenylthio)pyridine is unique due to the presence of both chlorine and phenylthio substituents, which confer specific reactivity patterns and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate in synthesis highlight its importance in research and industry .
Propiedades
Número CAS |
77332-80-0 |
|---|---|
Fórmula molecular |
C11H8ClNS |
Peso molecular |
221.71 g/mol |
Nombre IUPAC |
3-chloro-4-phenylsulfanylpyridine |
InChI |
InChI=1S/C11H8ClNS/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H |
Clave InChI |
IVJQTAIEDDBIFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)

![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)
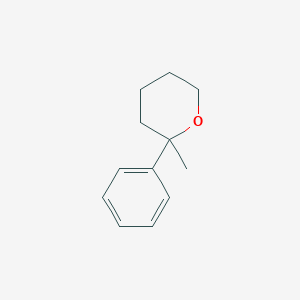
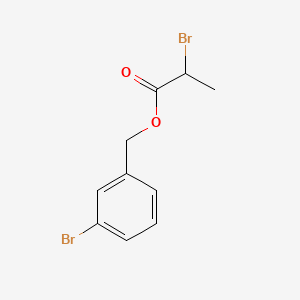
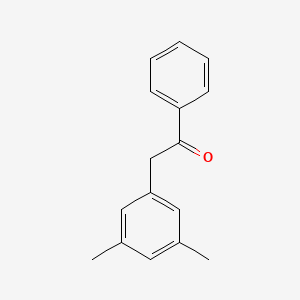
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)

![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)
![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)

![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
